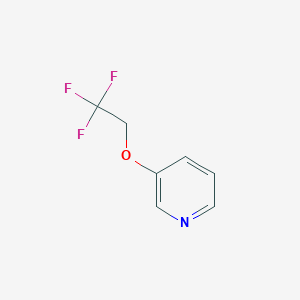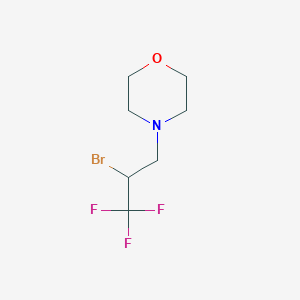
3-(2,2,2-Trifluoroethoxy)pyridine
Übersicht
Beschreibung
“3-(2,2,2-Trifluoroethoxy)pyridine” is a chemical compound with the CAS Number: 256473-07-1 . It has a molecular weight of 177.13 and its IUPAC name is 3-(2,2,2-Trifluoroethoxy)pyridine . It is typically stored at room temperature and is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for “3-(2,2,2-Trifluoroethoxy)pyridine” is 1S/C7H6F3NO/c8-7(9,10)5-12-6-2-1-3-11-4-6/h1-4H,5H2 . This code provides a specific description of the molecule’s structure.
Physical And Chemical Properties Analysis
“3-(2,2,2-Trifluoroethoxy)pyridine” is a liquid at room temperature . It has a molecular weight of 177.13 .
Wissenschaftliche Forschungsanwendungen
Synthesis of Chemical Intermediates
3-(2,2,2-Trifluoroethoxy)pyridine and its derivatives are key intermediates in various chemical syntheses. For instance, 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine is a crucial intermediate in producing the highly efficient herbicide trifloxysulfuron, synthesized from nicotinamide through a series of reactions including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis (Zuo Hang-dong, 2010).
Development of Building Blocks for Life-Sciences-Oriented Research
Derivatives of 3-(2,2,2-Trifluoroethoxy)pyridine have been found to be important building blocks in life-sciences-oriented research. For example, the functionalization of pyridines has been extensively studied for creating new compounds with potential applications in medicinal and materials science (Baptiste Manteau et al., 2010).
Crystallography and Structural Analysis
The compound 2-Benzylsulfanyl-3-(2,2,2-trifluoroethoxy)pyridine, synthesized from 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine, has been studied for its crystal structure, offering insights into molecular arrangements and interactions, which are crucial in the field of crystallography and material science (Zhiqiang Feng et al., 2010).
Electrochemistry and Catalysis
In electrochemistry and catalysis, derivatives of 3-(2,2,2-Trifluoroethoxy)pyridine are utilized to study the selective oxygen reduction to water, influencing proton delivery and catalytic efficiency. For instance, Fe(III)-meso-tetra(pyridyl)porphyrins containing pyridine derivatives have shown selective electrocatalytic activity for dioxygen reduction in aqueous acidic solution (Benjamin D Matson et al., 2012).
Medicinal Chemistry
In medicinal chemistry, the synthesis of N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives has been explored for their antibacterial activity. These compounds represent a new class of molecules with potential applications in the development of new drugs (B. Reddy, K. Prasad, 2021).
Safety and Hazards
“3-(2,2,2-Trifluoroethoxy)pyridine” has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H227, H302, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .
Zukünftige Richtungen
“3-(2,2,2-Trifluoroethoxy)pyridine” and related compounds have potential for future applications in various industries. For example, a fluorinated nitrile compound, “3-(2,2,2-Trifluoroethoxy)-propionitrile”, has been introduced as an electrolyte solvent for high-energy density Li|NCM batteries . It is expected that many novel applications of these types of compounds will be discovered in the future .
Eigenschaften
IUPAC Name |
3-(2,2,2-trifluoroethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)5-12-6-2-1-3-11-4-6/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIGBXXRWJDRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2,2-Trifluoroethoxy)pyridine | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-({[2-(methoxycarbonyl)phenyl]amino}sulfonyl)thiophene-2-carboxylate](/img/structure/B2756811.png)
![Methyl 2-[4-(dimethylsulfamoyl)benzoyl]imino-3-ethyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2756812.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2756814.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2,3-dimethoxybenzoate](/img/structure/B2756821.png)

![3-Methyl-7-[(2-methylphenyl)methyl]-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2756824.png)

![N-(3-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2756828.png)
![N-(3-chloro-4-methylphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2756829.png)
![N-[(2E)-4-methyl-5-(morpholin-4-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B2756831.png)